4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine
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Overview
Description
The compound “4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine” is a complex organic molecule that contains several functional groups, including a benzyl group, a pyridinyl group, a 1,2,3-triazolyl group, a carbonyl group, and a thiomorpholine ring . These functional groups suggest that the compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a 1,2,3-triazole ring suggests that the compound could have interesting electronic properties, as the triazole ring is a type of azole, a class of five-membered aromatic heterocyclic compounds that contain at least one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group could undergo reactions like nucleophilic addition or reduction, while the triazole ring could participate in reactions like N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and the presence of functional groups. For example, the presence of a carbonyl group could influence the compound’s polarity and reactivity .Scientific Research Applications
Structural and Spectral Analysis
A study by Alaşalvar et al. (2021) focused on the structural, spectroscopic, and electronic properties of a novel triazole derivative, analyzing its tautomeric energetics, vibrational wavenumbers, NMR chemical shifts, and molecular electrostatic potential surface. This comprehensive analysis, using DFT/B3LYP quantum chemical methods, provided insights into the compound's radical scavenging activities, compared with standard compounds like Butylated hydroxyanisole (BHA), Rutin (RUT), and Trolox (TRO), indicating its potential antioxidant properties (Alaşalvar et al., 2021).
Synthesis and Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles and their derivatives, showing that these compounds exhibit good to moderate antimicrobial activities. This suggests the potential of such triazole derivatives, including those similar in structure to 4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine, as antimicrobial agents (Bayrak et al., 2009).
Luminescent Lanthanide Ion Complexes
Research by de Bettencourt-Dias et al. (2007) introduced a thiophene-derivatized pybox and its lanthanide ion complexes, which are highly luminescent. The study highlights the potential application of such complexes in solid-state luminescence and as solutions with high quantum yields, pointing towards their use in optical devices or as luminescent markers (de Bettencourt-Dias et al., 2007).
Cross-Coupling Reactions
Melzig et al. (2010) demonstrated that thiomethyl-substituted N-heterocycles, including pyridines and related structures, can undergo Ni-catalyzed cross-coupling reactions with functionalized aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents. This study showcases the utility of such compounds in organic synthesis, particularly in the formation of complex molecules through cross-coupling methods (Melzig et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1-benzyl-5-pyridin-4-yltriazol-4-yl)-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(23-10-12-26-13-11-23)17-18(16-6-8-20-9-7-16)24(22-21-17)14-15-4-2-1-3-5-15/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMXUQRCRPZBQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-benzyl-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl)carbonyl]thiomorpholine |
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